1-ドデシル-3-メチルイミダゾリウムブロミド

説明

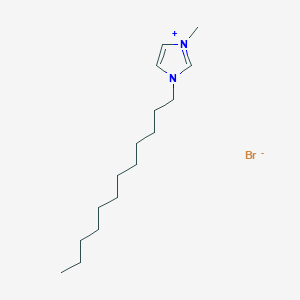

1-Dodecyl-3-methylimidazolium bromide is a useful research compound. Its molecular formula is C16H31BrN2 and its molecular weight is 331.33 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Dodecyl-3-methylimidazolium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Dodecyl-3-methylimidazolium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Dodecyl-3-methylimidazolium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

バイオメディシン

抗菌剤: 1-ドデシル-3-メチルイミダゾリウムブロミドは、さまざまな細菌や真菌に対する抗菌作用について評価されています。 多剤耐性菌に対して高い活性を示す低毒性のバイオサイドとして有望です .

タンパク質相互作用研究: この化合物は、ヒト血清アルブミン(HSA)との相互作用を研究するために使用されており、タンパク質のアンフォールディングと二次構造の変化を引き起こす可能性があることを示唆しています。これは、薬物とタンパク質の相互作用を理解するために重要です .

環境科学

バイオマス解体: グリーンケミストリーの分野では、このイオン液体は、水ヒアシンスなどのバイオマスの分解に使用されています。これは、バイオ燃料生産において重要なステップです .

材料科学

表面特性分析: この化合物は、イミダゾリウム系イオン液体の表面特性とミセル形成挙動を理解するために使用されています。これは、特定の特性を持つ新しい材料を開発するために不可欠です .

体積特性: これは、混合物における体積特性と電気伝導率の研究の対象として役立ち、エネルギー材料の設計を支援します .

分析化学

ミセル形成挙動: この化合物がミセルを形成する能力は、水溶液の特性を変える役割を理解するために研究されています。これは、さまざまな分析用途にとって重要です .

相間移動媒体: これは、分析プロセスにおける相間移動媒体として使用され、反応物の片方の相から反応が起こる別の相への移動を促進します .

医薬品

医薬品製剤: 生物膜との相互作用により、特にドラッグデリバリーシステムの設計において、活性医薬成分の製剤に利用されています .

農業

農薬製剤: 直接的な参考文献はありませんが、類似のイオン液体が農薬製剤における使用について研究されており、1-ドデシル-3-メチルイミダゾリウムブロミドが農業において潜在的な用途を持つことを示唆しています .

作用機序

Target of Action

The primary targets of 1-Dodecyl-3-methylimidazolium bromide are biological membranes . The compound exerts its influence by interacting with these membranes .

Mode of Action

1-Dodecyl-3-methylimidazolium bromide interacts with its targets, the biological membranes, resulting in changes in their properties .

Biochemical Pathways

It is known that the compound’s interactions with biological membranes can influence various biochemical processes . The downstream effects of these interactions are complex and depend on a variety of factors, including the specific biological context .

Result of Action

Its interactions with biological membranes suggest that it could have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Dodecyl-3-methylimidazolium bromide. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Furthermore, it should be kept away from moisture as it can release toxic gases in a humid environment .

生化学分析

Biochemical Properties

1-Dodecyl-3-methylimidazolium bromide plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of biomolecules. It interacts with enzymes, proteins, and other biomolecules primarily through hydrophobic and electrostatic interactions. For instance, it can stabilize enzymes by forming micelles around them, thereby maintaining their activity in non-aqueous environments. This compound is also known to interact with proteins, altering their conformation and potentially enhancing their stability and activity in certain reactions .

Cellular Effects

The effects of 1-Dodecyl-3-methylimidazolium bromide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt cell membranes due to its surfactant properties, leading to changes in membrane permeability and potential cytotoxic effects. Additionally, it has been observed to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .

Molecular Mechanism

At the molecular level, 1-Dodecyl-3-methylimidazolium bromide exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can affect gene expression by interacting with DNA and RNA, potentially leading to changes in transcription and translation processes .

Temporal Effects in Laboratory Settings

The stability and effects of 1-Dodecyl-3-methylimidazolium bromide over time in laboratory settings are critical for its application. This compound is relatively stable under standard laboratory conditions, but its effects can change over time due to degradation or interaction with other substances. Long-term studies have shown that it can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 1-Dodecyl-3-methylimidazolium bromide vary with dosage. At low doses, it may have minimal or beneficial effects, such as enhancing enzyme activity or stabilizing proteins. At higher doses, it can exhibit toxic effects, including cytotoxicity and disruption of cellular processes. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses .

Metabolic Pathways

1-Dodecyl-3-methylimidazolium bromide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by altering enzyme activity and substrate availability. For example, it may inhibit certain metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of 1-Dodecyl-3-methylimidazolium bromide within cells and tissues are influenced by its interaction with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various compartments, affecting its accumulation and activity .

Subcellular Localization

1-Dodecyl-3-methylimidazolium bromide exhibits specific subcellular localization, which can influence its function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. For instance, it can accumulate in the endoplasmic reticulum or mitochondria, where it may exert its effects on protein folding, enzyme activity, and metabolic processes .

生物活性

1-Dodecyl-3-methylimidazolium bromide ([C12Mim][Br]) is an ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various biological contexts. This article aims to explore the biological activity of [C12Mim][Br], focusing on its antimicrobial properties, interactions with biomolecules, and implications for therapeutic use.

Synthesis and Characterization

[C12Mim][Br] is synthesized through the reaction of 1-methylimidazole with 1-bromododecane, often utilizing microwave-assisted methods to enhance yield and efficiency. Characterization techniques such as NMR spectroscopy confirm the successful formation of the compound, revealing distinct chemical shifts corresponding to the imidazolium ring and dodecyl chain .

The antimicrobial activity of [C12Mim][Br] is primarily attributed to its long alkyl chain, which enhances its interaction with bacterial membranes. Studies indicate that ILs with long alkyl chains disrupt bacterial cell membranes through electrostatic interactions and hydrophobic effects, leading to increased permeability and cell death . The mechanism involves:

- Electrostatic Interactions : The cationic headgroups interact with negatively charged components of the bacterial cell wall.

- Hydrophobic Penetration : The hydrophobic alkyl chains penetrate lipid membranes, causing structural damage.

Case Studies

- Inhibition of Staphylococcus aureus : [C12Mim][Br] demonstrated significant antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition. The presence of hydroxy groups in related compounds further enhanced this activity .

- Activity Against Escherichia coli : The compound also showed moderate bactericidal effects against Escherichia coli, suggesting its broad-spectrum potential .

- Comparative Studies : In comparative studies with other ionic liquids, [C12Mim][Br] exhibited superior antimicrobial properties, particularly against Gram-positive bacteria due to its effective membrane-disrupting capabilities .

Binding with DNA

Recent studies have explored the interactions between [C12Mim][Br] and DNA. Molecular dynamics simulations reveal that the hydrophobic alkyl chains align parallel to DNA surfaces, while the imidazolium rings engage in π-π stacking interactions with DNA grooves. This binding can influence DNA stability and potentially affect cellular processes such as replication and transcription .

Hemoglobin Interaction

Research investigating the interaction of [C12Mim][Br] with human hemoglobin indicates that it can induce conformational changes in hemoglobin. Spectroscopic techniques show that at certain concentrations, [C12Mim][Br] can destabilize hemoglobin, leading to denaturation and aggregation. This property may have implications for drug delivery systems where hemoglobin is utilized as a carrier .

Toxicological Considerations

While [C12Mim][Br] exhibits promising biological activities, it is essential to consider its toxicological profile. Studies report that ionic liquids can cause irritation to eyes and skin and may have respiratory effects upon inhalation. Therefore, evaluating the safety profile is crucial for potential therapeutic applications .

Summary of Findings

The following table summarizes key findings regarding the biological activity of 1-Dodecyl-3-methylimidazolium bromide:

| Property | Observation |

|---|---|

| Synthesis Method | Microwave-assisted synthesis |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Mechanism | Membrane disruption via electrostatic and hydrophobic interactions |

| DNA Interaction | Alters stability; π-π stacking with DNA |

| Hemoglobin Interaction | Induces conformational changes leading to denaturation |

| Toxicity Profile | Causes irritation; further studies needed |

特性

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLSTCVUGYAKLE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049333 | |

| Record name | 1-Dodecyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61546-00-7 | |

| Record name | 1-Dodecyl-3-methylimidazolium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61546-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecyl-3-methylimidazolium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。